molecular formula C20H17Cl2N3O B13367623 4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline

4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline

Cat. No.: B13367623
M. Wt: 386.3 g/mol
InChI Key: HDMJXQQEXSZKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antibacterial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline is unique due to its combined structural features of quinoline and piperazine, which confer distinct biological activities. Its dual chloro substituents enhance its reactivity and potential for further functionalization, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C20H17Cl2N3O

Molecular Weight

386.3 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-chloroquinolin-2-yl)methanone

InChI

InChI=1S/C20H17Cl2N3O/c21-14-4-3-5-15(12-14)24-8-10-25(11-9-24)20(26)19-13-17(22)16-6-1-2-7-18(16)23-19/h1-7,12-13H,8-11H2

InChI Key

HDMJXQQEXSZKRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NC4=CC=CC=C4C(=C3)Cl

Origin of Product

United States

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